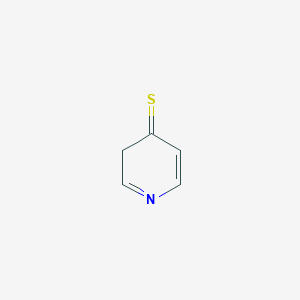
Pyridine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-4(3H)-thione is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a six-membered ring structure It is a derivative of pyridine, where the sulfur atom replaces one of the hydrogen atoms in the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Pyridine-4(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield this compound .
Another method involves the reaction of phenylazocyanothioacetamide with malononitrile to form this compound, which can further react with phenacylbromide to yield the pyridine-S-phenacyl derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyridine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Pyridine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity and is used in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of Pyridine-4(3H)-thione involves its ability to interact with various molecular targets. It can increase cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This makes it effective as an antimicrobial agent. Additionally, it can form hydrogen bonds with therapeutic targets, enhancing its bioavailability and efficacy .
類似化合物との比較
Pyridine-4(3H)-thione can be compared with other similar compounds, such as:
Pyridinone: Both compounds have a pyridine ring, but this compound contains a sulfur atom, while pyridinone contains an oxygen atom.
Thienopyridine: This compound contains both sulfur and nitrogen atoms in a fused ring system.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts.
特性
CAS番号 |
128971-67-5 |
|---|---|
分子式 |
C5H5NS |
分子量 |
111.17 g/mol |
IUPAC名 |
3H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
InChIキー |
OWEKKVZCXWKHAO-UHFFFAOYSA-N |
SMILES |
C1C=NC=CC1=S |
正規SMILES |
C1C=NC=CC1=S |
同義語 |
4(3H)-Pyridinethione(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















